Cytidine 5'-Monophosphate Methyl Ester Sodium Salt

Description

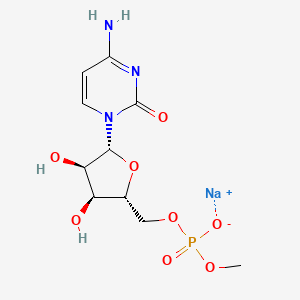

Cytidine 5'-Monophosphate Methyl Ester Sodium Salt (CMP-ME-Na) is a modified nucleotide derivative with the molecular formula C₁₀H₁₅N₃NaO₈P and a molecular weight of 359.2 g/mol . It is synthesized as a byproduct during the production of Cytidine 5'-Diphosphate (CDP) analogs and plays a role in phospholipid metabolism research . Structurally, it consists of a cytidine base linked to a ribose sugar, with a methyl esterified phosphate group at the 5'-position and a sodium counterion. This esterification distinguishes it from non-esterified nucleotides, impacting its solubility, stability, and biochemical interactions .

Properties

Molecular Formula |

C10H15N3NaO8P |

|---|---|

Molecular Weight |

359.20 g/mol |

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl phosphate |

InChI |

InChI=1S/C10H16N3O8P.Na/c1-19-22(17,18)20-4-5-7(14)8(15)9(21-5)13-3-2-6(11)12-10(13)16;/h2-3,5,7-9,14-15H,4H2,1H3,(H,17,18)(H2,11,12,16);/q;+1/p-1/t5-,7-,8-,9-;/m1./s1 |

InChI Key |

URUQYSWJYZVJHU-BKZSBQMKSA-M |

Isomeric SMILES |

COP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Canonical SMILES |

COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Phosphoramidate Intermediate Route via Choline Phosphoramidates

One of the most notable synthetic approaches involves the use of choline phosphoramidates as intermediates to react with cytidine 5'-monophosphate (CMP) to form derivatives such as cytidine 5'-diphosphate choline analogs, which can be adapted for methyl ester formation.

-

- Phosphorylcholine chloride is reacted with aqueous ammonia or methylamine in the presence of formamide and dicyclohexylcarbodiimide (DCC) in tert-butanol solvent at elevated temperatures (around 80°C) to form choline phosphoramidate salts.

- These salts, such as dicyclohexylguanidinium chloride salt of choline phosphoramidate, are isolated by filtration and washing.

- The choline phosphoramidate intermediate is then reacted with CMP in solvents like ortho-chlorophenol, meta-cresol, acetonitrile, or pyridine at 60–100°C to yield the desired nucleotide derivative.

- The product is purified by aqueous extraction, activated carbon treatment, and ammonia elution, followed by concentration and isolation.

-

- This method achieves high yields, up to 90%, and benefits from crystalline, easy-to-handle starting materials compared to amorphous, hygroscopic alternatives.

- Variations include the use of 2-methylimidazole or methylamine to modify the phosphoramidate intermediate, which can influence reaction efficiency and product purity.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Formation of choline phosphoramidate salt | Phosphorylcholine chloride + 2N aqueous ammonia + formamide + DCC in tert-butanol, 80°C, sealed tube | Formation of dicyclohexylguanidinium chloride salt |

| Reaction with CMP | Choline phosphoramidate salt + CMP in ortho-chlorophenol or pyridine, 60–100°C | Formation of cytidine 5'-diphosphate choline analog (adaptable to methyl ester) |

| Purification | Extraction with water, activated carbon column, ammonia elution | High purity product, yield ~90% |

This method is detailed in US Patent US3666748A and demonstrates a robust synthetic pathway adaptable for methyl ester analogs of CMP.

Carbonyloxymethyl Phosphate Esterification Approach

Another advanced methodology involves the synthesis of carbonyloxymethyl phosphate esters, which can be adapted for methyl ester formation on nucleoside monophosphates.

-

- The nucleoside monophosphate (e.g., CMP) is reacted with chloromethyl pivalate or similar chloromethyl esters in the presence of bases like diisopropylethylamine or pyridine.

- This reaction introduces a carbonyloxymethyl group onto the phosphate, effectively esterifying it.

- Protective groups such as bis(pivaloyloxymethyl) (bis-POM) are often used to facilitate the reaction and improve stability.

- The reaction may be conducted at room temperature or slightly elevated temperatures over several days to ensure completion.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of bis(POM)-phosphate intermediate | Disilver aryl phosphate + iodomethyl pivalate, room temp | Intermediate for esterification |

| Coupling with nucleoside monophosphate | CMP + chloromethyl pivalate + base (e.g., DIPEA) in acetonitrile, room temp, 4 days | Formation of carbonyloxymethyl phosphate ester |

| Purification | Chromatographic methods (HPLC) | Moderate yields, often 20–50% |

-

- The method can suffer from low yields due to side reactions and the need for multiple chromatographic purifications.

- Use of tin reagents (tributylstannyl methoxide) in some protocols poses toxicity concerns.

-

- This approach is widely used for prodrug synthesis of nucleoside monophosphates, enhancing bioavailability and cellular uptake.

- The methyl ester sodium salt form can be obtained by subsequent neutralization and salt formation steps.

This approach is comprehensively reviewed in the Chemical Reviews article on nucleoside phosphate prodrugs by Mehellou et al. (2014).

Direct Esterification via Methylation of CMP Sodium Salt

Though less frequently detailed in literature, direct methyl esterification of CMP sodium salt can be achieved through:

-

- Treatment of CMP sodium salt with methylating agents such as diazomethane or methyl iodide under controlled conditions.

- The reaction is typically performed in aprotic solvents like dimethylformamide or acetonitrile.

- Reaction conditions are carefully controlled to avoid over-methylation or degradation of the nucleoside.

-

- The methyl ester product is isolated by precipitation or chromatography.

- Conversion to the sodium salt form is achieved by neutralization with sodium hydroxide or ion-exchange resins.

-

- Diazomethane is hazardous and requires careful handling.

- Side reactions and incomplete esterification can reduce yield and purity.

This method is inferred from general organic synthesis principles and nucleoside chemistry but lacks detailed published protocols specifically for cytidine 5'-monophosphate methyl ester sodium salt.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Phosphoramidate Intermediate Route | Phosphorylcholine chloride, ammonia/methylamine, DCC, CMP | 60–100°C, organic solvents (tert-butanol, pyridine) | Up to 90% | High yield, crystalline intermediates, scalable | Requires multiple steps, specialized reagents |

| Carbonyloxymethyl Esterification | Chloromethyl pivalate, bases (DIPEA), CMP | Room temp to mild heat, several days | 20–50% | Useful for prodrug synthesis, versatile | Low yield, toxic reagents, complex purification |

| Direct Methylation | Diazomethane or methyl iodide, CMP sodium salt | Mild, aprotic solvents | Variable, moderate | Simple conceptually | Safety concerns, side reactions, less documented |

Analytical and Purification Techniques

-

- Activated carbon treatment to remove colored impurities.

- Ion-exchange chromatography (ammonia elution) to isolate nucleotide derivatives.

- Reverse-phase High-Performance Liquid Chromatography (HPLC) for final purification.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm methyl ester formation.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Elemental analysis and melting point determination for purity assessment.

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-Monophosphate Methyl Ester Sodium Salt can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cytidine 5’-monophosphate, while nucleophilic substitution can produce various derivatives depending on the nucleophile .

Scientific Research Applications

Cytidine 5'-Monophosphate Methyl Ester Sodium Salt, often abbreviated as this compound, is a nucleotide derivative with significant applications in various fields of scientific research. This article provides a comprehensive overview of its applications, particularly in biochemistry, molecular biology, and pharmaceutical research.

Biochemical Pathway Studies

This compound plays a crucial role as an intermediate in the synthesis of various phospholipid analogs. It is involved in the metabolism of phospholipids, which are essential components of cellular membranes. Studies have shown that this compound can influence the synthesis pathways of cytidine diphosphate choline and other related metabolites, which are vital for maintaining membrane integrity and function .

Pharmaceutical Development

This compound has been explored for its potential therapeutic applications. Research indicates that derivatives of cytidine monophosphate can be used in the treatment of neurological disorders, particularly those involving cognitive impairment and memory loss. For instance, cytidine diphosphate choline, derived from this compound, has been shown to alleviate symptoms associated with head injuries and cognitive dysfunctions .

Cosmetic Formulations

Recent studies have highlighted the potential of nucleotides like this compound in cosmetic formulations. Its incorporation into topical products has been linked to enhanced skin hydration and improved skin barrier functions. The compound's ability to interact with cellular mechanisms makes it a candidate for formulations aimed at anti-aging and skin repair .

Nucleic Acid Research

This compound serves as a substrate in the synthesis of nucleoside polyphosphates. These compounds are essential for various biochemical assays and applications in genetic engineering, including the development of nucleic acid-based therapies .

Table: Summary of Case Studies Involving this compound

| Study Reference | Application Area | Findings |

|---|---|---|

| Trotter et al., 1995 | Biochemical Pathways | Demonstrated role in phospholipid metabolism |

| Janssen et al., 2000 | Pharmaceutical Research | Effective in treating cognitive impairments |

| Henneberry et al., 2001 | Cosmetic Science | Improved skin hydration and barrier function |

| Boumann et al., 2003 | Nucleic Acid Research | Utilized in synthesizing nucleoside polyphosphates |

Mechanism of Action

The mechanism of action of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is particularly important in the metabolism of phospholipids, where it participates in the synthesis of cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the biosynthesis of phosphatidylglycerol and cardiolipin . The compound interacts with enzymes such as cytidine monophosphate kinase and cytidine diphosphate synthase, facilitating the transfer of phosphate groups and the formation of essential biomolecules .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between CMP-ME-Na and related compounds:

Key Observations:

- Phosphate Group Variations : CDP-choline contains a diphosphate group and a choline moiety, enabling its role in phospholipid biosynthesis, whereas CMP-ME-Na lacks these features .

- Base-Specific Differences : UMP-Na₂ replaces cytidine’s cytosine with uracil, altering its base-pairing properties in RNA-related studies .

Chromatographic Behavior

CMP-ME-Na’s retention in reversed-phase (RP) HPLC differs significantly from non-esterified nucleotides. shows that nucleotides with free phosphate groups (e.g., CMP-Na₂) exhibit stronger retention at pH 4.0 due to protonation of polar groups. In contrast, the methyl ester in CMP-ME-Na likely reduces its hydrophilicity, leading to shorter retention times under similar conditions . Cholesterol and phenyl stationary phases are recommended for separating polar nucleotides, but esterified derivatives like CMP-ME-Na may require alternative methods .

Biological Activity

Cytidine 5'-Monophosphate Methyl Ester Sodium Salt (CMP-ME-Na) is a significant derivative of cytidine, playing a crucial role in various biological processes, particularly in nucleotide metabolism and RNA synthesis. This article delves into its biological activities, synthesis, and applications, supported by relevant research findings.

- Molecular Formula : C₁₀H₁₅N₃NaO₈P

- Molecular Weight : Approximately 359.2 g/mol

CMP-ME-Na is characterized by its methyl ester modification, which enhances its solubility and stability compared to its parent compound, Cytidine 5'-Monophosphate (CMP) .

Biological Activities

CMP-ME-Na exhibits several notable biological activities:

- Role in Nucleotide Metabolism :

- Antimicrobial Properties :

- Applications in Biochemical Research :

Comparative Analysis with Similar Compounds

The following table summarizes CMP-ME-Na alongside other related nucleotides, highlighting their molecular formulas and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cytidine 5'-Monophosphate | C₉H₁₄N₃O₈P | Essential for RNA synthesis |

| Uridine 5'-Monophosphate | C₉H₁₂N₂O₈P | Similar role in RNA metabolism; differs by base |

| Adenosine 5'-Monophosphate | C₁₁H₁₅N₅O₁₀P | Involved in energy transfer; contains adenine base |

| Guanosine 5'-Monophosphate | C₁₁H₁₅N₅O₁₀P | Functions similarly; contains guanine base |

| This compound | C₁₀H₁₅N₃NaO₈P | Methyl ester modification enhances solubility/stability |

The methyl ester modification of CMP-ME-Na distinguishes it from other nucleotides by providing enhanced properties for biochemical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of CMP-ME-Na and its analogs:

- Antibacterial Activity : A study demonstrated that certain nucleoside analogs could inhibit ATP production in resistant bacterial strains, suggesting that CMP-ME-Na may share similar properties. The modulation of ATP synthase was identified as a potential target for new antibiotics .

- Metabolic Pathway Studies : CMP-ME-Na has been employed in various experiments to elucidate the pathways involved in nucleotide metabolism, revealing insights into enzyme interactions and regulatory mechanisms .

Q & A

How can researchers optimize the synthesis of Cytidine 5'-Monophosphate Methyl Ester Sodium Salt to minimize side reactions?

Methodological Answer:

Synthesis optimization involves controlling reaction variables such as pH (maintained between 6.5–7.5 to prevent ester hydrolysis), temperature (4–25°C to avoid thermal degradation), and stoichiometric ratios of methylating agents. Use anhydrous solvents (e.g., DMF or DMSO) to reduce hydrolysis, and monitor progress via HPLC with UV detection at 270 nm for cytidine derivatives. Post-reaction purification via ion-exchange chromatography (e.g., DEAE-Sephadex) ensures removal of unreacted methyl donors and phosphorylated byproducts .

What analytical techniques are critical for confirming the phosphate ester position in this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ³¹P NMR verify the methyl ester substitution at the 5'-position. Key signals include a ³¹P peak at ~0 ppm (monophosphate) and methyl ester protons at δ 3.6–3.8 ppm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+Na]⁺ ~387.2 Da) and fragmentation patterns (e.g., loss of methyl phosphate group).

- Enzymatic Assays: Phosphatase treatment (e.g., alkaline phosphatase) followed by HPLC quantifies released inorganic phosphate, confirming ester integrity .

How do researchers resolve contradictions in reported stability data for Cytidine 5'-Monophosphate derivatives under varying pH conditions?

Methodological Answer:

Contradictions arise from differences in buffer systems (e.g., Tris vs. phosphate buffers) and ionic strength. To standardize stability assessments:

- Conduct accelerated degradation studies (pH 2–9, 25–40°C) with periodic sampling.

- Use UPLC-MS to quantify degradation products (e.g., cytidine or free phosphate).

- Apply Arrhenius modeling to extrapolate shelf-life under storage conditions (e.g., -20°C, lyophilized) .

What experimental design considerations are critical for studying the compound’s role in nucleotide analog synthesis?

Methodological Answer:

- Substrate Specificity: Compare reaction kinetics with other nucleotides (e.g., uridine or adenosine monophosphates) using radiolabeled [³²P]-ATP in kinase assays .

- Enzyme Compatibility: Screen polymerases (e.g., T7 RNA polymerase) for incorporation efficiency via gel electrophoresis or capillary sequencing.

- Product Validation: Use MALDI-TOF MS to confirm molecular weight of synthesized oligonucleotides and assess methylation efficiency .

How can researchers mitigate interference from sodium ions in spectroscopic analyses of this compound?

Methodological Answer:

- Ion Suppression in MS: Use cation-exchange resins (e.g., Chelex 100) to remove Na⁺ ions prior to ESI-MS analysis.

- NMR Sample Preparation: Lyophilize the sample and reconstitute in deuterated water (D₂O) to reduce sodium-related signal broadening.

- Atomic Emission Spectroscopy: Quantify residual sodium levels via ICP-OES and subtract background signals .

What advanced strategies are used to analyze the compound’s interactions with RNA/DNA polymerases?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize polymerases on sensor chips and measure binding affinity (KD) via real-time association/dissociation kinetics.

- Crystallography: Co-crystallize the compound with polymerase enzymes (e.g., HIV reverse transcriptase) to resolve structural interactions at the active site.

- Stopped-Flow Fluorescence: Monitor conformational changes in polymerases using fluorescent tags (e.g., ANS) upon nucleotide binding .

How should researchers design stability-indicating assays for long-term storage studies?

Methodological Answer:

- Forced Degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify degradation pathways.

- Stability-Indicating HPLC: Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to resolve parent compound from impurities (e.g., deaminated cytidine).

- ICH Guidelines: Follow Q1A(R2) for photostability (ICH light cabinet) and humidity testing (40°C/75% RH) .

What methodologies address discrepancies in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from proteins and lipids.

- LC-MS/MS Validation: Optimize MRM transitions (m/z 387→153 for quantification) and validate against matrix effects (e.g., plasma ion suppression).

- Standard Addition: Spike known concentrations into biological samples to correct for recovery losses .

How can researchers differentiate between ester hydrolysis and thermal degradation pathways?

Methodological Answer:

- Isotopic Labeling: Synthesize the compound with deuterated methyl groups (CD₃) and track hydrolysis via LC-MS isotopic patterns.

- TGA-DSC: Thermogravimetric analysis identifies mass loss due to thermal decomposition (e.g., >100°C), while hydrolysis is pH-dependent and occurs at lower temperatures.

- Kinetic Modeling: Compare activation energies (Ea) derived from Arrhenius plots for hydrolysis vs. pyrolysis .

What advanced computational tools predict the compound’s behavior in enzymatic systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to target enzymes (e.g., nucleotidases) using AMBER or GROMACS with force fields (e.g., GAFF2).

- Docking Studies: Use AutoDock Vina to predict binding poses and affinity scores against polymerase active sites.

- QM/MM Calculations: Combine quantum mechanics (DFT) and molecular mechanics to model phosphate ester reactivity in enzyme-substrate complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.